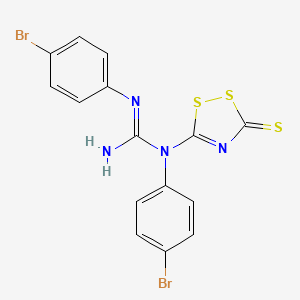
N',N'-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a complex organic compound that features a guanidine core substituted with bromophenyl and dithiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves multi-step organic reactions. One possible route could involve the reaction of 4-bromophenyl isothiocyanate with a suitable guanidine derivative under controlled conditions. The reaction might require specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a range of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiazolyl group could play a role in binding to specific sites, while the bromophenyl groups might enhance its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N’,N’-Bis(4-chlorophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
- N’,N’-Bis(4-fluorophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
Uniqueness
N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. The dithiazolyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
151220-60-9 |
|---|---|
Fórmula molecular |
C15H10Br2N4S3 |
Peso molecular |
502.3 g/mol |
Nombre IUPAC |
1,2-bis(4-bromophenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C15H10Br2N4S3/c16-9-1-5-11(6-2-9)19-13(18)21(14-20-15(22)24-23-14)12-7-3-10(17)4-8-12/h1-8H,(H2,18,19) |
Clave InChI |
QGBAIRDRCHHLKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)Br)C3=NC(=S)SS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
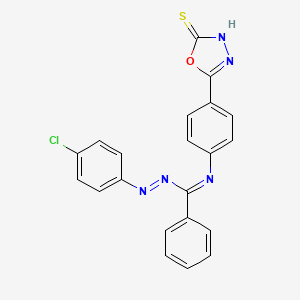
![Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B12765681.png)
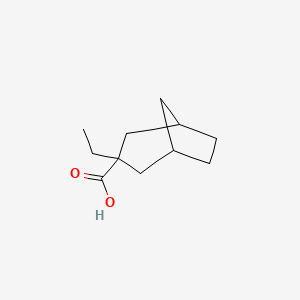
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)
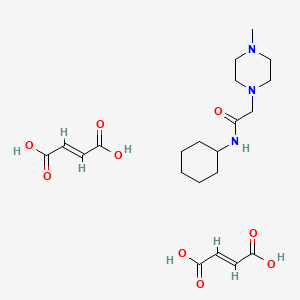
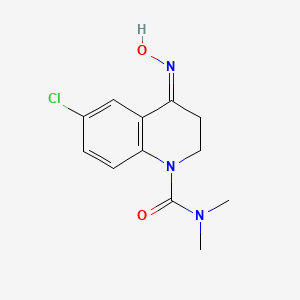
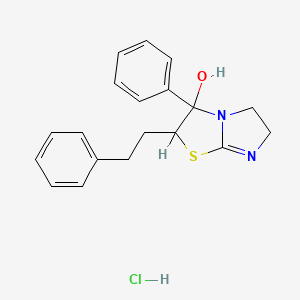
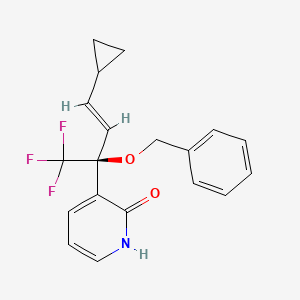

![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
